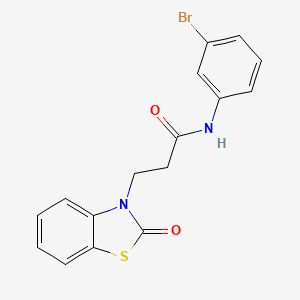

N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Description

N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a benzothiazole core fused with a propanamide chain and a 3-bromophenyl substituent. The benzothiazole moiety (2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl) contributes to its planar aromatic structure, while the bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects.

Properties

Molecular Formula |

C16H13BrN2O2S |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

N-(3-bromophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

InChI |

InChI=1S/C16H13BrN2O2S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) |

InChI Key |

JONZXNNBHQZINK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Biological Activity

N-(3-bromophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety and a benzothiazole derivative, which are known for their diverse biological activities. The presence of these functional groups contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of benzothiazole can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

- Mechanism of Action : The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of p53 and caspase activation in treated cells. This suggests that the compound may act through similar pathways as established anticancer drugs like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored:

- Selectivity : Compounds related to this compound have shown selective activity against Gram-positive bacteria while exhibiting lower efficacy against Gram-negative strains .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Active |

| Escherichia coli | >128 | Inactive |

Case Studies

- Study on Apoptosis Induction : A study investigated the effect of a similar benzothiazole derivative on MCF-7 cells, revealing that treatment led to significant apoptosis characterized by morphological changes and DNA fragmentation. Flow cytometry confirmed an increase in early apoptotic cells .

- In vivo Studies : Preliminary in vivo studies using animal models have indicated that administration of related compounds resulted in reduced tumor growth rates compared to controls, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core heterocyclic systems (benzothiazole, triazole, thiazolidinone) or propanamide-linked aromatic substituents. Key differences in substituents, electronic properties, and reported activities are highlighted.

Benzothiazole-Based Analogs

- Structural Insights :

- The 3-bromophenyl substituent in the target compound increases steric hindrance and electron-withdrawing effects compared to the 2,5-dimethylphenyl analog, which has electron-donating methyl groups .

- The oxidized benzothiazole (1,1-dioxido) in improves solubility but may reduce aromaticity, affecting π-π stacking interactions.

Triazole-Based Analogs

- Functional Comparison :

- Triazole derivatives exhibit strong NLO responses due to conjugated π-systems and polarizable sulfur atoms. However, benzothiazole-based compounds (e.g., target molecule) may offer superior thermal stability and rigidity .

- The 3-bromophenyl group in both triazole and benzothiazole analogs enhances electron-deficient character, critical for charge-transfer interactions in NLO applications .

Thiazolidinone-Based Analogs

- Activity Insights: The thioxothiazolidinone core introduces a reactive sulfur atom, enabling nucleophilic substitutions. This contrasts with the benzothiazole core, which is more chemically inert .

Benzoxazole-Based Analogs

- Electronic Differences :

Data Tables for Comparative Analysis

Table 1: Electronic Properties of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.